4-Fluoro-2-methyl-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

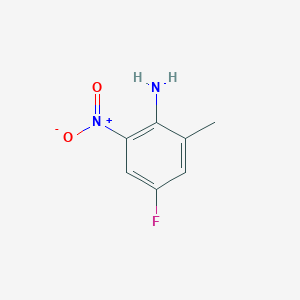

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJZBCXRJPJGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438842 | |

| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147285-87-8 | |

| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-2-methyl-6-nitroaniline: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Fluoro-2-methyl-6-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural characteristics, a detailed synthetic pathway, and its significant applications, grounded in established scientific principles and supported by relevant literature.

Introduction and Significance

This compound is a substituted aromatic amine that has garnered interest in various fields of chemical synthesis due to its unique combination of functional groups. The presence of a fluorine atom, a methyl group, and a nitro group on the aniline scaffold imparts specific reactivity and properties, making it a valuable building block. In the pharmaceutical industry, the incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance metabolic stability and bioavailability.[1][2] The nitro group offers a versatile handle for further chemical transformations, most commonly reduction to an amine, which opens up a plethora of synthetic possibilities.[3][4] Consequently, this compound serves as a crucial precursor in the synthesis of complex molecules for pharmaceuticals, dyes, and agrochemicals.[3][1]

Physicochemical and Structural Properties

This compound is a dark orange crystalline solid at room temperature.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 147285-87-8 | [5][6] |

| Molecular Formula | C₇H₇FN₂O₂ | [5][6][7] |

| Molecular Weight | 170.14 g/mol | [5][6] |

| Appearance | Dark orange crystalline solid | [5] |

| Purity | Typically ≥97% | [5] |

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The relative positions of these groups (amino, fluoro, methyl, and nitro) are crucial for the molecule's reactivity and the stereochemistry of its derivatives.

Caption: 2D structure of this compound.

Synthesis Protocol

A plausible and efficient synthesis of this compound can be conceptualized starting from the readily available precursor, 4-fluoro-2-methylaniline. The synthesis involves a two-step process: acetylation of the amino group to protect it and direct the subsequent nitration, followed by nitration and deprotection. This approach is analogous to the synthesis of related nitroanilines.[8]

Step 1: Acetylation of 4-Fluoro-2-methylaniline

The initial step involves the protection of the highly activating amino group as an acetamide. This prevents unwanted side reactions during nitration and directs the nitro group to the desired position.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methylaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated N-(4-fluoro-2-methylphenyl)acetamide by filtration, wash with cold water, and dry under vacuum.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide and Hydrolysis

The acetylated intermediate is then nitrated. The acetyl group, being an ortho-, para-director, along with the activating methyl group, directs the incoming nitro group to the position ortho to the amino group. The final step is the hydrolysis of the acetyl group to yield the desired product.

Methodology:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add the N-(4-fluoro-2-methylphenyl)acetamide from the previous step portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The intermediate, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, will precipitate.

-

To the aqueous mixture containing the precipitate, add a sufficient amount of a strong acid (e.g., hydrochloric acid) and heat to reflux to hydrolyze the acetamide.

-

After hydrolysis is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.

-

Filter the solid, wash thoroughly with water, and dry to obtain this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Insights

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic region would display two doublets corresponding to the two protons on the benzene ring, with coupling constants influenced by the adjacent fluorine atom. The methyl group would appear as a singlet, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and electron-donating nature of the substituents.

-

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-F stretching (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 170.14). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

The electronic (UV-Vis) spectra of nitroanilines are characterized by intramolecular charge transfer (CT) bands, where electron density is transferred from the electron-donating amino group to the electron-accepting nitro group through the π-system of the benzene ring.[9][10]

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or specific material properties.

Pharmaceutical Synthesis

The primary application lies in the field of medicinal chemistry and drug development.[3][1] The fluorinated nitroaniline core can be elaborated into a variety of heterocyclic systems or further functionalized to generate libraries of compounds for screening against various biological targets. The fluorine atom can block metabolic pathways, leading to an improved pharmacokinetic profile of the final drug candidate.[2] The nitro group can be reduced to an amine, which can then be used in a wide range of coupling reactions to build molecular complexity.

Dye and Pigment Industry

Substituted nitroanilines are well-known precursors in the synthesis of azo dyes and other colorants.[1][12] The specific substitution pattern of this compound can be exploited to create dyes with specific colors and fastness properties for use in textiles and other materials.

Agrochemicals

This compound also serves as a building block in the synthesis of novel herbicides and pesticides.[3][1] The tailored substitution on the aniline ring allows for the development of agrochemicals with high efficacy and target specificity.

Caption: Key application areas of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7][13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[7]

Conclusion

This compound is a strategically important chemical intermediate with a diverse range of applications, particularly in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its unique molecular architecture, featuring a fluorine atom for enhanced biological properties and a versatile nitro group for further chemical transformations, makes it a valuable tool for synthetic chemists. Understanding its synthesis, properties, and safe handling is crucial for leveraging its full potential in research and industrial applications.

References

- Electronic spectra and structure of nitroanilines. (n.d.).

- This compound - Safety Data Sheet. (2025). ChemicalBook.

- This compound. (n.d.). CymitQuimica.

- Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. (n.d.). ResearchGate.

- The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (n.d.).

- 4 - SAFETY DATA SHEET. (2007).

- geometry of 2-methyl-5-nitroaniline. (n.d.). CORE.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. (1996). SpringerLink.

- Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.).

- This compound | CAS 147285-87-8. (n.d.). Santa Cruz Biotechnology.

- 2-BROMO-4-FLUORO-6-NITROANILINE SDS, 10472-88-5 Safety Data Sheets. (n.d.). ECHEMI.

- 4-Fluoro-3-nitroaniline SDS, 364-76-1 Safety Data Sheets. (n.d.). ECHEMI.

- The Power of Fluorine: Enhancing Pharmaceutical Efficacy with 4-Fluoro-2-methylaniline. (2026).

- Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (n.d.).

- Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. (2026).

- How to prepare 2-Methyl-6-nitroaniline in synthesis? (n.d.). Guidechem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Fluoro-2-methyl-6-nitroaniline: Properties, Synthesis, and Applications

Introduction and IUPAC Nomenclature

4-Fluoro-2-methyl-6-nitroaniline is a substituted aromatic amine that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its structure, which incorporates a fluorine atom, a methyl group, and a nitro group on an aniline framework, provides multiple reactive sites and imparts unique physicochemical properties that are highly sought after in several industrial and research applications. The strategic placement of these functional groups allows for precise chemical modifications, making it a cornerstone building block in the fields of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for this compound is This compound . The naming convention is based on the aniline parent structure, where the carbon atom attached to the amino (-NH₂) group is designated as position 1. The substituents are then numbered accordingly around the benzene ring.

Physicochemical Properties and Molecular Structure

The utility of this compound in chemical synthesis is a direct result of its distinct molecular properties. These attributes are summarized below.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| Synonyms | 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine | [3] |

| CAS Number | 147285-87-8 | [3][4] |

| Molecular Formula | C₇H₇FN₂O₂ | [3][4] |

| Molecular Weight | 170.14 g/mol | [3][4] |

| Appearance | Dark orange crystalline solid | [3] |

The molecular structure is key to its reactivity. The electron-donating amino and methyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro and fluoro groups deactivate it. This interplay of electronic effects, along with steric hindrance, dictates the regioselectivity of subsequent chemical transformations.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable precursor. A logical and efficient approach involves the direct nitration of 4-fluoro-2-methylaniline.

Synthetic Strategy: Electrophilic Nitration

The choice of this pathway is dictated by the directing effects of the substituents on the starting material.

-

Amino Group (-NH₂): A powerful activating and ortho, para-directing group.

-

Methyl Group (-CH₃): A moderately activating and ortho, para-directing group.

-

Fluoro Group (-F): A deactivating but ortho, para-directing group due to resonance effects.

In 4-fluoro-2-methylaniline, the positions ortho to the strongly activating amino group (positions 3 and 5) and the position para (position 5) are the most nucleophilic. However, the position para to the amino group is already occupied by the fluorine atom. The reaction proceeds by introducing the nitro group at the available ortho position (position 6, which is also ortho to the methyl group), which is sterically accessible and electronically enriched.

Caption: Synthetic pathway from precursor to final product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain a low temperature.

-

Acid Mixture Preparation: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to the flask. Cool the acid to 0-5 °C with continuous stirring.

-

Precursor Addition: Slowly add 4-fluoro-2-methylaniline (1.0 equivalent) to the cold sulfuric acid. The addition should be dropwise to ensure the temperature does not exceed 10 °C. Stir the resulting solution until the aniline salt is fully dissolved.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 equivalents) to a separate portion of cold sulfuric acid. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

-

Causality Insight: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Strict temperature control is critical to prevent over-nitration and the formation of unwanted byproducts.

-

-

Reaction Quenching: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the product to precipitate out of the acidic solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield dark orange crystals.[3]

Key Applications in Industry and Research

The unique structure of this compound makes it a valuable intermediate for creating high-value downstream products.

Pharmaceutical Development

This compound is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][5]

-

Scaffold Versatility: The amino group can be readily diazotized for Sandmeyer reactions, and the nitro group can be reduced to a second amino group, providing two distinct points for molecular elaboration.[6]

-

Fluorine's Role: The incorporation of a fluorine atom often enhances a drug's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[2][5][6]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-2-methyl-6-nitroaniline

This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline, a key intermediate in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying chemical principles and strategic considerations for a successful and reproducible synthesis.

Strategic Overview: A Three-Step Approach to Regiocontrolled Nitration

The synthesis of this compound from the readily available starting material, 4-Fluoro-2-methylaniline, necessitates a strategic approach to ensure the regioselective introduction of the nitro group. Direct nitration of anilines is often fraught with challenges, including over-nitration, oxidation of the highly activated ring, and poor regioselectivity. To circumvent these issues, a robust three-step synthesis is employed, leveraging a protecting group strategy. This approach is a classic and effective method in organic synthesis for managing the reactivity of aniline derivatives.[1]

The chosen pathway involves:

-

Protection (Acetylation): The amino group of 4-Fluoro-2-methylaniline is protected as an acetamide. This transformation is crucial as it moderates the activating effect of the amino group, preventing oxidative side reactions and ensuring a more controlled nitration.

-

Regioselective Nitration: The resulting N-(4-fluoro-2-methylphenyl)acetamide is then subjected to electrophilic aromatic substitution using a nitrating agent. The directing effects of the substituents on the aromatic ring guide the incoming nitro group to the desired position.

-

Deprotection (Hydrolysis): The acetyl protecting group is removed from the nitrated intermediate to yield the final product, this compound.

The following diagram, generated using Graphviz, illustrates the logical workflow of this synthesis pathway.

Caption: Logical workflow for the synthesis of this compound.

Mechanistic Insights and Regioselectivity

The success of this synthesis hinges on understanding the electronic effects of the substituents on the aromatic ring, which dictate the position of the electrophilic nitration.

-

Amino Group (-NH₂): A powerful activating group with a strong +M (mesomeric) effect, directing electrophiles to the ortho and para positions.

-

Methyl Group (-CH₃): A weakly activating group with a +I (inductive) effect, also directing ortho and para.

-

Fluoro Group (-F): Exhibits a dual electronic effect. It has a strong -I (inductive) effect due to its high electronegativity, which deactivates the ring. However, it also has a +M effect from its lone pairs, which directs ortho and para. For fluorine, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation but still maintaining ortho, para direction.[2]

In the starting material, 4-Fluoro-2-methylaniline, the positions ortho to the powerful amino group are C2 and C6. The C2 position is already occupied by the methyl group. The C4 position is occupied by the fluorine atom. Therefore, direct nitration would likely be complex.

By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is significantly dampened. The acetamido group is still an ortho, para director, but less so than the amino group. This allows for a more controlled reaction. In N-(4-fluoro-2-methylphenyl)acetamide, the positions available for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

-

Acetamido Group (-NHCOCH₃): Directs to C6 (ortho) and C4 (para, blocked).

-

Methyl Group (-CH₃): Directs to C6 (ortho) and C3 (meta to acetamido, less favored).

-

Fluoro Group (-F): Directs to C3 and C5 (ortho), but is a deactivator.

The cumulative effect of these directing groups strongly favors the substitution at the C6 position, which is ortho to both the activating acetamido and methyl groups, leading to the desired 2,4,6-trisubstituted pattern.

The following Graphviz diagram illustrates the directing effects of the substituents on the intermediate, N-(4-fluoro-2-methylphenyl)acetamide.

Caption: Directing effects influencing regioselective nitration at the C6 position.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Fluoro-2-methylaniline

This step protects the amine functionality as an acetamide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-methylaniline | 125.14 | 10.0 g | 0.0799 |

| Acetic Anhydride | 102.09 | 8.9 mL (9.7 g) | 0.0950 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Deionized Water | 18.02 | 200 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0799 mol) of 4-Fluoro-2-methylaniline in 50 mL of glacial acetic acid.

-

Slowly add 8.9 mL (0.0950 mol) of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 1 hour.

-

Allow the mixture to cool to room temperature and then pour it slowly into 200 mL of ice-cold deionized water with vigorous stirring.

-

Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold deionized water.

-

Dry the product, N-(4-fluoro-2-methylphenyl)acetamide, in a vacuum oven at 50-60 °C.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

This is the critical step where the nitro group is introduced.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Quantity | Moles |

| N-(4-fluoro-2-methylphenyl)acetamide | 167.18 | - | 10.0 g | 0.0598 |

| Concentrated Sulfuric Acid | 98.08 | 98% | 30 mL | - |

| Concentrated Nitric Acid | 63.01 | 70% | 4.2 mL | ~0.0658 |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 30 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 10.0 g (0.0598 mol) of N-(4-fluoro-2-methylphenyl)acetamide in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by slowly adding 4.2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetamide solution over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

This final step removes the acetyl protecting group to yield the target molecule.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Quantity |

| N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | 212.17 | - | 10.0 g |

| Concentrated Sulfuric Acid | 98.08 | 70% | 50 mL |

| Deionized Water | 18.02 | - | 50 mL |

| Sodium Hydroxide Solution | 40.00 | 30% (w/v) | As needed |

Procedure:

-

In a 250 mL round-bottom flask, prepare a 70% sulfuric acid solution by carefully adding 35 mL of concentrated sulfuric acid to 15 mL of deionized water.

-

Add 10.0 g of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide to the sulfuric acid solution.

-

Heat the mixture to 100 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

-

Neutralize the solution by slowly adding 30% sodium hydroxide solution until the pH is approximately 7-8.

-

The product will precipitate as a dark orange crystalline solid.[3]

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

Safety and Handling

-

Aniline Derivatives: 4-Fluoro-2-methylaniline and its derivatives are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a fume hood. When diluting sulfuric acid, always add the acid to water, never the other way around.

-

Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood.

Conclusion

The three-step synthesis pathway detailed in this guide, involving acetylation, regioselective nitration, and hydrolysis, provides a reliable and reproducible method for the preparation of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable chemical intermediate for applications in pharmaceutical and materials science research.

References

- Smolecule. (2023, August 16). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide.

- Hussein, W. M., et al. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1563–o1564.

- Ley, S. V., & Leach, A. G. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.

- Wang, C., et al. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 17(38), 8734-8738.

- Ferreira, M. J. (2015). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Hines, K. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

- Chemistry LibreTexts. (2021, August 16).

Sources

A Comprehensive Technical Guide to Determining the Solubility of 4-Fluoro-2-methyl-6-nitroaniline in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 4-Fluoro-2-methyl-6-nitroaniline

This compound, a substituted nitroaniline with the molecular formula C₇H₇FN₂O₂, is a compound of interest in various chemical and pharmaceutical research areas.[1][2] Its utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials, is intrinsically linked to its solubility profile. Understanding how this compound behaves in different organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility dictates crucial parameters such as reaction kinetics, purification strategies (e.g., crystallization), formulation development, and bioavailability.[3] This guide provides a comprehensive framework for determining the solubility of this compound, offering both theoretical insights and practical, step-by-step experimental protocols.

Structural Considerations and Expected Solubility Trends

The molecular structure of this compound—featuring a polar nitro group (-NO₂), a basic amino group (-NH₂), a hydrophobic methyl group (-CH₃), and an electronegative fluorine atom (-F) on an aromatic ring—suggests a nuanced solubility behavior. The presence of both hydrogen bond donors (amino group) and acceptors (nitro and amino groups) allows for interactions with polar solvents. However, the aromatic ring and the methyl group contribute to its non-polar character, indicating potential solubility in less polar organic solvents as well.

Based on the general principles of "like dissolves like," we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The ability of these solvents to engage in hydrogen bonding with the amino and nitro groups of this compound is expected to result in moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors and possess significant dipole moments, which should facilitate the dissolution of the polar functional groups of the analyte, leading to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar aromatic ring and methyl group of the compound suggest some degree of solubility in these solvents, although likely less than in polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the solute through dipole-dipole interactions, potentially leading to reasonable solubility.

Insights from related compounds like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline support these expectations. These molecules generally exhibit limited solubility in water but are more soluble in organic solvents such as ethanol and acetone.[4][5][6]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[7] This method is reliable and allows for the determination of thermodynamic solubility.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

II. Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Factors influencing the solubility of the target compound.

Conclusion and Further Considerations

This guide provides a robust framework for the experimental determination and analysis of the solubility of this compound in a range of organic solvents. Adherence to this protocol will ensure the generation of high-quality, reliable data essential for advancing research and development involving this compound. For drug development applications, further studies such as kinetic solubility and solubility in biorelevant media may be warranted. [8]The principles and methods outlined herein serve as a foundational platform for these more advanced investigations.

References

- Vertex AI Search. 3-Nitroaniline - Solubility of Things.

- Vertex AI Search. 2-Nitroaniline - Solubility of Things.

- Vertex AI Search.

- Vertex AI Search. 4-Nitroaniline - Solubility of Things.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search.

- Vertex AI Search. This compound - CymitQuimica.

- Vertex AI Search. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Vertex AI Search. Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- Vertex AI Search.

- Vertex AI Search. Solubility of Organic Compounds.

- Vertex AI Search.

- Vertex AI Search. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- Vertex AI Search. Method Development & Method Validation for Solubility and Dissolution Curves.

- Vertex AI Search. Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

- Vertex AI Search. This compound | CAS 147285-87-8 | SCBT.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-Fluoro-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the nuanced understanding of a compound's fundamental physicochemical properties is paramount. It is this foundational knowledge that informs synthetic strategy, dictates analytical approach, and ultimately influences a molecule's journey from laboratory curiosity to impactful application. This guide is dedicated to a comprehensive exploration of 4-Fluoro-2-methyl-6-nitroaniline, a compound of interest in various research and development sectors. Our objective is to move beyond a simple recitation of data, and instead, to provide a holistic and technically robust resource for the discerning scientist. We will delve into the critical aspect of its melting point, offering a critical analysis of available data, and present a detailed protocol for its accurate determination. Furthermore, this guide will encompass a discussion of its broader physicochemical profile, a plausible synthetic route, and the essential safety protocols required for its handling.

Molecular Profile and Physicochemical Characteristics

This compound, identified by the CAS Number 147285-87-8, is a substituted nitroaniline with the molecular formula C₇H₇FN₂O₂. Its molecular structure, featuring a fluorine atom, a methyl group, and a nitro group on the aniline backbone, imparts a unique set of electronic and steric properties that are of interest in the design of novel chemical entities.

Core Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented below. It is crucial to note the existing discrepancy in the reported melting point values, a matter we will address in detail.

| Property | Value | Source |

| CAS Number | 147285-87-8 | Multiple Sources |

| Molecular Formula | C₇H₇FN₂O₂ | Multiple Sources |

| Molecular Weight | 170.14 g/mol | Multiple Sources |

| Appearance | Dark orange crystalline solid | |

| Melting Point | 98-100 °C | [1] |

| Melting Point | 115.1 - 115.3 °C | Apollo Scientific (Certificate of Analysis) |

| Boiling Point | 312.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.371 g/cm³ (Predicted) | [1] |

| Flash Point | 142.6 °C (Predicted) | [1] |

| Purity | 97% |

Analysis of Melting Point Discrepancy

The significant variation in the reported melting points (98-100 °C versus 115.1-115.3 °C) warrants careful consideration. The value of 115.1-115.3 °C is derived from a Certificate of Analysis (CoA) from a commercial supplier, which suggests it is an experimentally determined value for a specific batch of the compound. The 98-100 °C value is listed on a chemical database website without a specified experimental source, and thus may be a predicted or less rigorously verified value.

Several factors can contribute to such discrepancies:

-

Purity of the Sample: Impurities typically depress and broaden the melting point range. The higher, sharper melting point range from the CoA is indicative of a purer sample.

-

Analytical Technique and Calibration: The method used for melting point determination and the calibration of the apparatus are critical for accuracy.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points.

Given the source, the value of 115.1 - 115.3 °C should be considered the more reliable and experimentally validated melting point for a high-purity sample of this compound. However, researchers should be aware of the potential for variation and are encouraged to determine the melting point of their own samples as a crucial quality control step.

Experimental Determination of Melting Point: A Validated Protocol

The accurate determination of a melting point is a fundamental technique in chemical analysis, providing a key indicator of purity. The following protocol outlines a robust method for determining the melting point of this compound.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of this range.

Materials and Apparatus

-

This compound sample

-

Melting point apparatus (e.g., digital melting point apparatus such as DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Reference standards with known melting points (e.g., benzoic acid, urea) for calibration

Experimental Workflow

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol

-

Apparatus Calibration: Prior to sample analysis, calibrate the melting point apparatus using a certified reference standard with a known melting point close to the expected melting point of the sample. This ensures the accuracy of the temperature readings.

-

Sample Preparation: If the this compound sample is not a fine, homogenous powder, gently grind a small amount using a clean mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample into a dense column of 2-3 mm in height at the bottom of the tube. A uniform and tightly packed sample is crucial for an accurate reading.

-

Melting Point Determination:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set a heating ramp rate of 10-20 °C/minute for a preliminary, rapid determination of the approximate melting range.

-

For a precise measurement, use a fresh sample and set a slow ramp rate of 1-2 °C/minute, starting the slow ramp approximately 10-15 °C below the approximate melting point observed in the preliminary run.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts completely (the clear point).

-

The recorded melting point should be reported as a range from the onset temperature to the clear point.

-

Interpreting the Results

-

Sharp Melting Range (0.5-1.5 °C): This is indicative of a high-purity compound.

-

Broad Melting Range (> 2 °C) and Depressed Melting Point: This suggests the presence of impurities. The degree of broadening and depression is proportional to the level of impurity.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the nitration of a suitable precursor, such as 4-fluoro-2-methylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Caption: Proposed synthesis of this compound.

Hypothetical Synthetic Protocol

Disclaimer: This is a hypothetical protocol and should be thoroughly evaluated and optimized in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: The crude product can be purified by filtration, followed by washing with cold water to remove residual acid, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and chemical environment of the protons, confirming the substitution pattern on the aromatic ring.

-

¹³C NMR: Would show the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Would confirm the presence and environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Would identify the characteristic functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-F stretch.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): Would be used to assess the purity of the final compound.

Safety, Handling, and Storage

As a nitroaniline derivative, this compound should be handled with care, adhering to standard laboratory safety protocols. While a specific, comprehensive safety data sheet (SDS) for this compound is not available from a regulatory body, data for related nitroanilines provides essential guidance.[4][5][6][7]

Hazard Identification

Based on analogous compounds, this compound is expected to be:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

-

Potentially harmful to aquatic life.

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a detailed examination of the melting point and other essential physicochemical properties of this compound. By critically evaluating the available data, we have established the most reliable melting point to be in the range of 115.1 - 115.3 °C . The guide has also presented a validated protocol for its experimental determination, a plausible synthetic route, and comprehensive safety and handling guidelines. It is our hope that this in-depth resource will serve as a valuable tool for researchers and professionals in their scientific endeavors with this intriguing molecule.

References

- West Liberty University.

- Carl ROTH. (2021).

- Carl ROTH. (2021).

- Astech Ireland. (2021).

- BuyersGuideChem. This compound. [Link]

- ResearchGate. (2015). Synthesis technique of 2-methyl-6-nitroaniline. [Link]

Sources

A Comprehensive Technical Guide to the Physical Characterization of 4-Fluoro-2-methyl-6-nitroaniline

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 4-Fluoro-2-methyl-6-nitroaniline (CAS No. 147285-87-8). Intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis fields, this document outlines the key physical identifiers, provides validated protocols for its characterization, and discusses factors that influence its appearance and purity. By integrating established data with practical, field-tested methodologies, this guide serves as an essential resource for ensuring the quality and consistency of this important chemical intermediate.

Introduction: The Importance of Physical Characterization

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its functional groups—fluoro, methyl, nitro, and amino—offers multiple reaction sites for creating complex molecular architectures.

In any research or manufacturing workflow, the integrity of the starting materials is paramount. An impurity or a misidentified compound can compromise reaction yields, lead to unforeseen side products, and invalidate biological or material science data. The physical appearance of a chemical is the first line of defense in quality control. It offers immediate, albeit qualitative, clues about identity and purity. This guide establishes a baseline for high-purity this compound and provides the technical framework for its verification.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values represent the expected characteristics of the compound when in a high state of purity.

General Appearance

High-purity this compound is consistently described as a dark orange crystalline solid [1][2]. The observation of a uniform color and crystalline nature is a primary indicator of sample homogeneity. Deviations, such as a brownish tint, the presence of amorphous powder, or discoloration, may suggest the presence of impurities, residual solvents, or degradation products.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 147285-87-8 | [2][3] |

| Molecular Formula | C₇H₇FN₂O₂ | [2][3] |

| Molecular Weight | 170.14 g/mol | [2][3] |

| Appearance | Dark orange crystalline solid | [1][2] |

| Melting Point | 98-100 °C / 115.1-115.3 °C | [1][4][5] |

| Boiling Point | 312.1 °C (at 760 mmHg) | [4] |

| Density | 1.371 g/cm³ | [4] |

| Flash Point | 142.6 °C | [4] |

Expert Insight on Melting Point Discrepancy: The literature and supplier data present two distinct melting point ranges. One is a broader range of 98-100 °C, while a certificate of analysis for a high-purity batch shows a sharp range of 115.1-115.3 °C[1][4][5]. This variance can be attributed to several factors:

-

Purity: A lower, broader melting range is a classic indicator of impurities. The 98-100 °C range may correspond to a technical grade (e.g., 95-97% purity), while the higher, sharper range is indicative of a sample with >99% purity.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.

-

Measurement Technique: Differences in heating rate or apparatus calibration can lead to slight variations.

For drug development applications, it is crucial to establish an internal standard using a well-characterized reference sample. The observation of a sharp melting range is as important as the absolute value itself.

Experimental Protocols for Physical Verification

To ensure the quality of a received or synthesized batch of this compound, the following self-validating workflow should be employed.

Quality Control Workflow Diagram

The following diagram illustrates the logical flow for the physical and chemical characterization of a new sample.

Caption: Quality control workflow for this compound.

Protocol: Standardized Visual Inspection

-

Preparation: Place approximately 10-20 mg of the sample on a clean, white watch glass or weighing paper.

-

Environment: Conduct the observation under a fume hood with bright, neutral laboratory lighting.

-

Observation (Color): Record the color of the bulk sample. A high-purity sample should be a uniform dark orange. Note any specks of different colors.

-

Observation (Form): Using a spatula, gently spread the sample. Observe its form. It should appear crystalline. Note if it is a fine powder, large needles, or clumps. Clumping may indicate hygroscopicity or residual solvent.

-

Comparison: Compare the sample to a retained, high-purity reference standard if available.

-

Documentation: Photograph the sample and record all observations in the laboratory notebook.

Protocol: Melting Point Determination

-

Sample Preparation: Finely crush a small amount of the crystalline solid into a powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating: Set a rapid heating ramp (10-15 °C/min) to quickly determine an approximate melting range.

-

Precise Measurement: Prepare a new sample. Heat the apparatus to approximately 20 °C below the previously observed melt.

-

Slow Ramp: Decrease the heating rate to 1-2 °C/min.

-

Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Interpretation: A pure sample will have a sharp melting range (≤ 1 °C). A broad range (> 2 °C) indicates the presence of impurities.

Protocol: Qualitative Solubility Assessment

While quantitative solubility data is not widely published, a qualitative assessment is crucial for planning reactions.

-

Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, DMSO).

-

Procedure: To 1 mL of solvent in a small vial, add ~5 mg of the compound.

-

Observation: Vortex the vial for 30 seconds. Observe if the solid dissolves completely.

-

Incremental Addition: If it dissolves, add another 5-10 mg and repeat until the solid no longer dissolves, indicating saturation.

-

Classification: Classify the solubility as:

-

Freely Soluble: >100 mg/mL

-

Soluble: 10-100 mg/mL

-

Slightly Soluble: 1-10 mg/mL

-

Insoluble: <1 mg/mL

-

-

Expected Outcome: Based on its nitroaniline structure, the compound is expected to be insoluble in water but should show good solubility in polar aprotic solvents like DMSO and acetone, and moderate solubility in solvents like ethyl acetate and dichloromethane.

Factors Influencing Physical Appearance

-

Synthesis Byproducts: The route of synthesis can leave characteristic impurities. Incomplete nitration or side-chain reactions can result in related isomers or precursors that alter the color and depress the melting point.

-

Degradation: Aromatic nitro compounds and anilines can be sensitive to light and air. Photochemical degradation can lead to darker, tarry substances. Store the compound in an amber vial, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place.

-

Residual Solvents: Inadequate drying after crystallization can leave trapped solvent molecules, which may affect the crystalline form and will depress the melting point.

Safety and Handling

The safety data sheet for this compound indicates the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Conclusion

The physical characterization of this compound is a critical step in ensuring its suitability for research and development. A high-quality sample is defined as a dark orange crystalline solid with a sharp melting point in the range of 115 °C . Adherence to the visual inspection and melting point determination protocols described herein provides a robust and reliable method for quality verification. Any significant deviation from these physical benchmarks warrants further investigation by more advanced analytical techniques to ensure the integrity of subsequent experimental work.

References

- This compound Properties. (n.d.). BuyersGuideChem.

Sources

4-Fluoro-2-methyl-6-nitroaniline safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-2-methyl-6-nitroaniline for Research and Development Professionals

Foreword: Proactive Safety in Pharmaceutical Research

In the landscape of drug discovery and development, novel chemical entities are the cornerstone of innovation. This compound, a substituted nitroaniline, represents a class of compounds pivotal as building blocks in the synthesis of complex pharmaceutical agents. Its unique arrangement of electron-withdrawing and donating groups makes it a valuable intermediate. However, these same chemical features necessitate a rigorous and informed approach to its handling. This guide is crafted for the discerning scientist and researcher, moving beyond mere compliance to foster a deep, mechanistic understanding of safety protocols. Herein, we dissect the "why" behind the "how," ensuring that safety is not just a procedure, but an integral part of scientific excellence.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical nature is the first step in a comprehensive safety assessment. These properties dictate its behavior in the laboratory environment and inform appropriate handling and storage strategies.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 147285-87-8 | [1][2][3] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][3] |

| Molecular Weight | 170.14 g/mol | [1][2][3] |

| Appearance | Dark orange crystalline solid | [2] |

| Synonyms | 2-Amino-5-fluoro-3-nitrotoluene, 4-Fluoro-6-nitro-o-toluidine | [2] |

The presence of a nitro group, an amino group, and a fluoro group on an aromatic ring creates a molecule with specific reactivity and hazards. The nitro group, being strongly electron-withdrawing, activates the molecule and can contribute to thermal instability or explosive potential, especially in the presence of reducing agents or upon impact. The aniline backbone is a common toxophore, and halogenation can modify its metabolic pathways and toxicological profile.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that require careful consideration.[1] A proactive risk assessment begins with a thorough understanding of these classifications.

Table 2: GHS Hazard Classification

| Classification | Hazard Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

| Skin Irritation (Category 2) | H315 | Causes skin irritation |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation |

(Source: ChemicalBook Safety Data Sheet[1])

Expert Analysis of Hazards:

-

Systemic Toxicity (H302): The "Harmful if swallowed" classification is typical for many aniline derivatives. Aniline itself is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. While specific data for this derivative is limited, researchers should assume a similar toxicological pathway.

-

Dermal and Ocular Hazard (H315, H319): As a crystalline solid, the primary risk of skin and eye irritation comes from dust or fine particles. The chemical structure suggests it can act as a sensitizer, and prolonged or repeated skin contact should be avoided to prevent dermatitis.

-

Respiratory Hazard (H335): Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. The causality lies in the direct contact of the chemical particles with sensitive tissues, leading to an inflammatory response. This underscores the critical need for dust control during handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. Engineering controls provide the first and most effective line of defense, supplemented by rigorous use of appropriate PPE.

Primary Engineering Controls

-

Chemical Fume Hood: All weighing and handling of this compound solid must be conducted in a certified chemical fume hood to control airborne dust and vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of dust or vapors in the general workspace.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the identified risks.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

-

Skin Protection:

-

Gloves: Chemical-impermeable gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and disposed of after handling the compound.[4] Contaminated gloves should be removed using the proper technique to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

-

-

Respiratory Protection: For situations where dust generation cannot be fully controlled within a fume hood (e.g., large-scale transfers, cleaning spills), a full-face respirator with appropriate particulate filters should be used.[4]

Standard Operating Procedure: Handling and Storage

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and accidents.

Weighing and Transfer Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: Tare a suitable, sealed container on the analytical balance.

-

Aliquotting: Carefully transfer the required amount of this compound to the tared container using a spatula. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

-

Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.

-

Sealing: Securely close the stock container and the newly weighed sample container before removing them from the fume hood.

Storage Requirements

-

Container: Store in a tightly closed, clearly labeled container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4] The storage area should be secure and accessible only to authorized personnel.[1]

-

Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the immediate area.[4]

-

Ventilation: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

Containment: Prevent the spilled material from entering drains or waterways.[4]

-

Cleanup:

-

For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a suitable, labeled container for disposal using non-sparking tools.[4][5] The use of non-sparking tools is a precaution against the potential for dust ignition, a known hazard for nitroaromatic compounds.

-

Clean the spill area with a detergent and water solution.

-

-

PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.

First Aid Procedures

The following protocols are critical in the event of an exposure:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1][4]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include nitrogen oxides and hydrogen fluoride.[4][5]

Waste Disposal

Chemical waste must be handled with the same care as the parent compound.

-

Containerization: All waste containing this compound, including contaminated labware and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal Route: The disposal of this chemical waste must be carried out through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

Visualization of Safety Workflow

The following diagram outlines the critical decision-making and action pathway for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

Sources

The Strategic deployment of 4-Fluoro-2-methyl-6-nitroaniline in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 4-Fluoro-2-methyl-6-nitroaniline, a uniquely functionalized aromatic amine, has emerged as a molecule of significant interest. Its distinct substitution pattern—featuring a fluorine atom, a methyl group, and a nitro moiety—offers a confluence of electronic and steric properties that can be artfully exploited in the design of targeted therapies. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its utility in the synthesis of kinase inhibitors and hypoxia-activated prodrugs. We will delve into the synthetic rationale, structure-activity relationships, and provide exemplary protocols to empower researchers in leveraging this versatile scaffold for the creation of next-generation pharmaceuticals.

Introduction: The Architectural Merits of this compound

This compound (CAS No. 147285-87-8) is a dark orange crystalline solid with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol .[1][2] Beyond its basic physical properties, its true value lies in the strategic placement of its functional groups, which collectively provide a powerful toolkit for the medicinal chemist.

-

The Fluoro Group: The presence of a fluorine atom can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups, thereby affecting solubility and membrane permeability.[5][6]

-

The Methyl Group: The methyl group provides a subtle yet significant steric and electronic contribution. It can influence the conformation of the molecule, which may be crucial for optimal binding to a biological target. Additionally, it can serve as a point for further chemical modification or act as a metabolic blocker.

-

The Nitro Group: The strongly electron-withdrawing nitro group is a versatile functional handle. It can be readily reduced to an amino group, providing a key reactive site for the construction of more complex molecular architectures.[7] Furthermore, the nitroaromatic moiety is the cornerstone of hypoxia-activated prodrugs, which are designed to be selectively activated in the low-oxygen environment of solid tumors.[1]

-

The Aniline Moiety: The primary amine of the aniline group is a critical hydrogen bond donor, essential for anchoring ligands into the ATP-binding site of many kinases.[8] Its nucleophilicity also allows for straightforward incorporation into various heterocyclic scaffolds central to many therapeutic agents.

The confluence of these features makes this compound a highly attractive starting material for the synthesis of innovative drug candidates, particularly in the realm of oncology.

Application in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent in a number of approved kinase inhibitors, where the aniline moiety forms key hydrogen bonds with the hinge region of the kinase domain.[8][9]

Rationale for Use

This compound is an ideal building block for the synthesis of novel kinase inhibitors. Following the reduction of the nitro group to an amine, the resulting diamine can be elaborated into various heterocyclic systems, such as quinazolines or quinolines. The fluorine and methyl groups can then be strategically positioned within the kinase's binding pocket to enhance potency and selectivity.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a quinazoline-based kinase inhibitor using this compound as a starting material.

Caption: Generalized synthetic workflow for a kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is emerging, we can extrapolate from related series of quinazoline and quinoline-based inhibitors.[10][11]

| Structural Modification | Observed/Predicted Effect on Activity | Rationale |

| Variation of the substituent at the 4-position of the quinazoline/quinoline core | Potency and selectivity are highly dependent on the nature of the substituted aniline. | The substituted aniline moiety often occupies a hydrophobic pocket, and its substituents can form additional interactions with the protein. |

| Modification of the methyl group | Introduction of larger alkyl groups may enhance potency through increased van der Waals interactions. | The size and nature of the substituent at this position can influence the overall conformation and fit within the binding site. |

| Alteration of the fluorine position | Shifting the fluorine to other positions on the aniline ring can modulate pKa and binding interactions. | The position of the fluorine atom is critical for its role in hydrogen bonding and electrostatic interactions. |

Exemplary Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol outlines the initial steps towards the synthesis of a kinase inhibitor scaffold from this compound.

Step 1: Reduction of this compound

-

To a stirred solution of this compound (1.0 g, 5.88 mmol) in ethanol (20 mL), add ammonium chloride (0.31 g, 5.88 mmol) followed by iron powder (1.64 g, 29.4 mmol).

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-methyl-benzene-1,6-diamine, which can be used in the next step without further purification.

Step 2: Cyclization to form the Quinazolinone Core

-

Dissolve the crude diamine from Step 1 in triethyl orthoformate (10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to 120 °C for 4-6 hours.

-

Cool the reaction mixture and add diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield 7-Fluoro-5-methyl-3H-quinazolin-4-one.

Application in Hypoxia-Activated Prodrugs (HAPs)

The hypoxic microenvironment of solid tumors is a significant barrier to effective cancer therapy, contributing to drug resistance and a more aggressive disease phenotype.[12] Hypoxia-activated prodrugs are designed to be selectively activated under low-oxygen conditions, thereby targeting the most resistant cancer cells while sparing healthy, well-oxygenated tissues.[1] The nitroaromatic group is a key trigger for many HAPs, as it can be reduced by nitroreductase enzymes that are upregulated in hypoxic cells.[13]

Mechanism of Action

The mechanism of activation for a nitroaromatic HAP is depicted below.

Caption: Mechanism of action for a hypoxia-activated prodrug.

Design Strategy